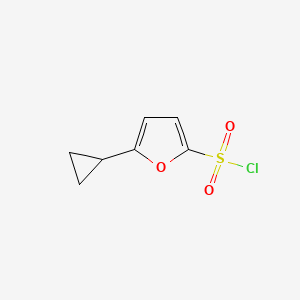

5-Cyclopropylfuran-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclopropylfuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 2138104-56-8 . It has a molecular weight of 206.65 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.65 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the utility of sulfonyl chloride derivatives in the development of heterocyclic compounds with potential antibacterial activity. This method involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination, highlighting the role of sulfonyl chlorides in facilitating solid-phase organic synthesis (SPOS) (Holte, Thijs, & Zwanenburg, 1998).

Regioselective Synthesis of 2,3-Dihydrofurans

Donor−acceptor cyclopropanes and reactions with α-sulfenyl-, α-sulfinyl-, or α-sulfonylenones have been employed for the regioselective synthesis of trisubstituted 2,3-dihydrofurans, underlining the versatility of sulfonyl chloride derivatives in synthesizing natural products like calyxolane B (Bernard et al., 2005).

Cycloisomerization to Bicyclic Compounds

Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to bicyclic compounds with high yields and diastereoselectivities, demonstrating the application of sulfonyl chloride derivatives in complex molecule synthesis and showcasing the potential of gold catalysis in organic synthesis (Miege, Meyer, & Cossy, 2010).

Synthesis of Dihydrofurans via Furan Annulation

The lithio derivative derived from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane reacts with acyl chlorides and acyl imidazoles, leading to dihydrofurans, which can be transformed into furans, illustrating the use of sulfonyl chloride derivatives in annulation reactions to produce furan derivatives (Pohmakotr, Takampon, & Ratchataphusit, 1996).

Activation of Sulfamoyl Chlorides for Synthesis

Sulfamoyl and sulfonyl chlorides can be activated by Cl-atom abstraction by a silyl radical for the synthesis of aliphatic sulfonamides from alkenes, highlighting the innovative methods for activating sulfonyl chloride derivatives to access a wide range of sulfonamide compounds useful in medicinal chemistry (Hell et al., 2019).

Propriétés

IUPAC Name |

5-cyclopropylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJGUTAMYOPVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)